(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine
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Overview
Description
Preparation Methods
The synthesis of (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives
Scientific Research Applications
(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays and as a probe to study enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine can be compared with other similar compounds such as:
(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine: This compound has a methoxy group instead of an ethoxy group, leading to differences in reactivity and biological activity.
(4-Chloro-benzyl)-pyridin-3-ylmethyl-amine:
(4-Nitro-benzyl)-pyridin-3-ylmethyl-amine: The nitro group introduces additional reactivity, making this compound useful in different types of chemical reactions
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-18-15-7-5-13(6-8-15)10-17-12-14-4-3-9-16-11-14/h3-9,11,17H,2,10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNSZEZLJVCJAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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